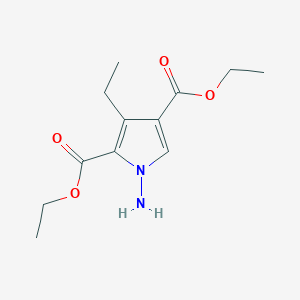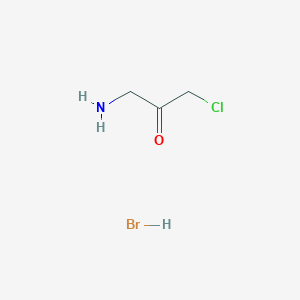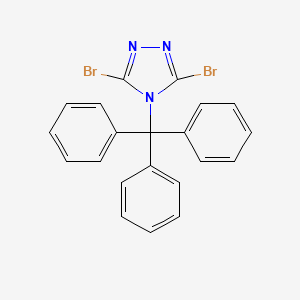
7-Hydrazinylquinoline hydrochloride
Vue d'ensemble
Description
7-Hydrazinylquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClN3 . It has a molecular weight of 195.65 . This compound is used in various applications in scientific research.
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H10ClN3 . The average mass is 195.649 Da and the monoisotopic mass is 195.056320 Da .
Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
7-Hydrazinylquinoline hydrochloride derivatives have been explored for their antimicrobial and antifungal properties. For example, compounds synthesized from 7-hydrazinylquinoline showed promising antifungal activity against Candida albicans and Aspergillus niger, highlighting their potential as bases for developing new antimicrobial agents (Alagarsamy et al., 2006).
Anticancer and Antiviral Activities
This compound derivatives have been synthesized for potential anticancer and antiviral applications. Some derivatives exhibited broad-spectrum activity against various cancer cell lines, indicating their potential in cancer therapy. Additionally, weak antiviral activity against Herpes Simplex virus type-1 (HSV-1) was observed, suggesting a pathway for further exploration in antiviral drug development (El-Tombary & El‐Hawash, 2014).
Antitumor and Antimalarial Agents
Novel analogs derived from 7-hydrazinylquinoline have shown significant antitumor and antimalarial activities. These compounds, upon evaluation, displayed remarkable inhibition against various cancer cell lines and Plasmodium falciparum, the parasite responsible for malaria, underscoring the compound's utility in developing treatments for both cancer and malaria (Insuasty et al., 2013).
Antibacterial Activity
This compound has been utilized in the synthesis of new derivatives with potent antibacterial activity. These derivatives were effective in inhibiting the growth of Bacillus subtilis and Aspergillus niger at specific concentrations, demonstrating the compound's contribution to the development of new antibacterial agents (Le, Pham, & Nguyen, 2018).
Antimycobacterial Activity
Derivatives of 7-hydrazinylquinoline have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds showed promising inhibitory activity, offering a new avenue for tuberculosis treatment research (Salve, Alegaon, & Sriram, 2017).
Mécanisme D'action
While the specific mechanism of action for 7-Hydrazinylquinoline hydrochloride is not mentioned in the search results, it’s known that quinoline hydrazide/hydrazone derivatives can act at various bacterial targets such as DNA gyrase, glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase .
Safety and Hazards
7-Hydrazinylquinoline hydrochloride is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
quinolin-7-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6,12H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRVBHXQGNHQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)NN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855893 | |
| Record name | 7-Hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15794-14-6 | |
| Record name | 7-Hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B1512596.png)


![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)
![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1512620.png)




![tert-Butyl 7-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1512627.png)
![4-Benzyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1512629.png)